molecular formula C17H25FN2O3 B2953247 N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide CAS No. 1251609-21-8

N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide

Cat. No.: B2953247
CAS No.: 1251609-21-8
M. Wt: 324.396
InChI Key: COPKCAJVTBWGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H25FN2O3 and its molecular weight is 324.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Medical Applications

N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis and potential as therapeutic agents. One significant area of research involves the development and characterization of novel compounds derived from this chemical structure for their anti-inflammatory, analgesic, and potential therapeutic uses.

For instance, a study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showing significant potential as COX-2 selective inhibitors with considerable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Pharmacological Studies and Drug Development

Another critical area of research involving this compound derivatives is in pharmacological studies and drug development, particularly in neuropharmacology and cancer therapy. These studies involve the development of fluorine-18-labeled derivatives for PET imaging, aiding in the understanding of biological pathways and drug kinetics in vivo. For example, research on fluorine-18-labeled 5-HT1A antagonists highlights the utility of these derivatives in biological imaging to assess serotonin levels, offering insights into neurological conditions and potential therapeutic targets (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, W. Eckelman, 1999).

Chemical Synthesis and Material Science

Research in chemical synthesis and material science also utilizes this compound derivatives for creating new chemical entities with potential applications in various fields, including materials science. These efforts focus on synthesizing compounds with specific characteristics, such as improved systemic exposure or novel polyamides for technological applications.

For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid demonstrates an approach to improving drug exposure, highlighting the versatility of these compounds in developing new therapeutic agents (W. M. Owton, M. Brunavs, Martin Victor Miles, D. Dobson, D. J. Steggles, 1995).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-22-10-11-23-13-15-6-8-20(9-7-15)17(21)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPKCAJVTBWGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.